molecular formula C15H14NNaO3 B1261170 Tolmetin sodium CAS No. 35711-34-3

Tolmetin sodium

Cat. No. B1261170
CAS RN: 35711-34-3
M. Wt: 279.27 g/mol
InChI Key: QGUALMNFRILWRA-UHFFFAOYSA-M
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Description

Tolmetin Sodium is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain and help relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain .


Molecular Structure Analysis

The molecular formula of Tolmetin Sodium is C15H14NNaO3 . It is a monocarboxylic acid that is (1-methylpyrrol-2-yl)acetic acid substituted at position 5 on the pyrrole ring by a 4-methylbenzoyl group .


Chemical Reactions Analysis

Tolmetin Sodium is used in the formulation of fast-dissolving tablets for rheumatoid arthritis treatment . The tablets were developed using a Box-Behnken experimental design with varied doses of crospovidone (CP), croscarmellose sodium (CCS) as super-disintegrants, and camphor as a sublimating agent .

Scientific Research Applications

Rheumatoid Arthritis Treatment

Tolmetin sodium is extensively used in the treatment of rheumatoid arthritis. It helps in reducing inflammation, pain, and joint stiffness associated with the condition. The drug’s efficacy in improving patient mobility and quality of life makes it a valuable option for long-term management of this chronic autoimmune disease .

Osteoarthritis Management

In the management of osteoarthritis, Tolmetin sodium plays a crucial role by alleviating symptoms such as joint pain and swelling. Its anti-inflammatory properties contribute to slowing down the progression of joint damage, providing symptomatic relief to patients suffering from this degenerative joint disease .

Juvenile Rheumatoid Arthritis

Tolmetin sodium is also used in pediatric care for treating juvenile rheumatoid arthritis. It helps in managing the pain and inflammation in children diagnosed with this condition, improving their daily functioning and overall well-being .

Anti-inflammatory Applications

Beyond arthritis, Tolmetin sodium’s anti-inflammatory capabilities are explored in various inflammatory conditions. Its potential in reducing inflammation caused by other musculoskeletal disorders is an area of active research, aiming to expand its therapeutic applications .

Analgesic Effects

The analgesic properties of Tolmetin sodium make it a candidate for pain management in different settings. Research is ongoing to understand its mechanism of action and to optimize its use as an analgesic, particularly in cases where traditional pain management strategies are ineffective .

Pharmacokinetic Studies

Tolmetin sodium is the subject of pharmacokinetic studies aimed at understanding its absorption, distribution, metabolism, and excretion. These studies are crucial for developing new formulations that could enhance its bioavailability and therapeutic effects .

Mechanism of Action

Target of Action

Tolmetin Sodium is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets prostaglandin synthetase . This enzyme plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the mediation of inflammatory responses .

Mode of Action

Tolmetin Sodium works by inhibiting the activity of prostaglandin synthetase . By restraining this enzyme, Tolmetin Sodium effectively reduces the synthesis of prostaglandins, thereby mitigating their inflammatory effects .

Biochemical Pathways

The primary biochemical pathway affected by Tolmetin Sodium is the prostaglandin synthesis pathway . By inhibiting prostaglandin synthetase, Tolmetin Sodium disrupts this pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of inflammation, pain, and fever, which are commonly associated with high levels of prostaglandins .

Pharmacokinetics

Tolmetin Sodium is rapidly and completely absorbed by the body . It has a biphasic elimination from the plasma, consisting of a rapid phase with a half-life of one to two hours, followed by a slower phase with a half-life of about five hours . It is metabolized in the liver and excreted in the urine . These properties influence the bioavailability of Tolmetin Sodium and its therapeutic effects .

Result of Action

The inhibition of prostaglandin synthesis by Tolmetin Sodium leads to a reduction in inflammation, pain, and fever . In animal studies, Tolmetin Sodium has been shown to prevent the development of experimentally induced polyarthritis and also decrease established inflammation . These effects make it effective in the treatment of various painful conditions and for the long-term management of osteoarthritis, rheumatoid arthritis, and juvenile arthritis .

Action Environment

The action of Tolmetin Sodium can be influenced by various environmental factors. For instance, the absorption of Tolmetin Sodium can be affected by the presence of food in the gastrointestinal tract . Additionally, certain medical conditions, such as kidney or liver disease, can affect the metabolism and excretion of Tolmetin Sodium, thereby influencing its efficacy and potential side effects . Therefore, the patient’s health status and other individual factors should be considered when administering Tolmetin Sodium .

Safety and Hazards

Tolmetin Sodium can increase the risk of heart or circulatory conditions such as heart attacks and strokes . It should not be taken shortly before or after coronary artery bypass surgery . Tolmetin Sodium can also increase the risk of gastrointestinal conditions such as perforation or bleeding, which can be fatal . It is recommended to wear suitable protective clothing and avoid contact with skin and eyes .

properties

IUPAC Name

sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3.Na/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;/h3-8H,9H2,1-2H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUALMNFRILWRA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26171-23-3 (Parent)
Record name Tolmetin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035711343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2091546
Record name Tolmetin sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2091546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolmetin sodium

CAS RN

35711-34-3
Record name Tolmetin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035711343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolmetin sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2091546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLMETIN SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL259637KX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Tolmetin sodium?

A1: Tolmetin sodium exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the activity of cyclooxygenase (COX) enzymes. [, , , ]. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever.

Q2: Does Tolmetin sodium exhibit selectivity towards COX-1 or COX-2 isoforms?

A2: While the research papers provided do not specifically address the COX isoform selectivity of Tolmetin sodium, it is generally considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms [].

Q3: How does the inhibition of COX enzymes by Tolmetin sodium translate into its therapeutic benefits?

A3: By inhibiting COX enzymes and consequently reducing prostaglandin synthesis, Tolmetin sodium effectively reduces inflammation, alleviates pain, and lowers fever [, , ].

Q4: What is the molecular formula and weight of Tolmetin sodium?

A4: The research papers provided do not explicitly state the molecular formula and weight of Tolmetin sodium. For accurate information, please refer to resources like PubChem or DrugBank.

Q5: Is there any spectroscopic data available regarding Tolmetin sodium?

A5: While the papers mention the use of spectrophotometry for analytical purposes [, ], specific spectroscopic data is not provided.

Q6: How stable is Tolmetin sodium under various storage conditions?

A6: While the provided research doesn't delve into specific stability studies, it mentions the use of stability-indicating assays for Tolmetin sodium in solid dosage forms [].

Q7: What are some strategies employed to enhance the bioavailability and therapeutic efficacy of Tolmetin sodium?

A7: Researchers have explored various formulation approaches, including:

  • Sustained-release suppositories: Utilizing Eudragit L-100 to achieve a controlled release profile of Tolmetin sodium [].
  • Transdermal patches: Employing polymers like Hydroxy Propyl Methylcellulose and Ethyl cellulose to deliver Tolmetin sodium through the skin [, ].
  • Microspheres: Developing microspheres using sodium alginate and ethyl cellulose to achieve controlled release and potentially reduce gastrointestinal side effects [, ].
  • Thermosensitive mucoadhesive liquid suppositories: Formulating liquid suppositories with Poloxamer P407/P188 and methylcellulose for enhanced rectal bioavailability and reduced gastrointestinal irritation [].

Q8: How is Tolmetin sodium metabolized in the body?

A10: While the detailed metabolic pathway is not explicitly discussed in the provided papers, one study mentions the presence of Tolmetin glycinamide as an active metabolite of Amtolmetin guacil, a prodrug of Tolmetin sodium [].

Q9: What preclinical models have been employed to evaluate the efficacy of Tolmetin sodium?

A9: Researchers have utilized various animal models to assess the efficacy of Tolmetin sodium, including:

  • Acetic acid-induced writhing in mice and rats: This model evaluates the analgesic activity of Tolmetin sodium [, ].
  • Kaolin-carrageenin and adjuvant-induced inflammation models in rats: These models assess the anti-inflammatory effects of Tolmetin sodium [, ].
  • Rabbit and rat uterine horn and peritoneal side wall adhesion models: These models evaluate the efficacy of Tolmetin sodium in preventing postoperative adhesions [, ].

Q10: Has the efficacy of Tolmetin sodium been evaluated in clinical trials for specific indications?

A10: Yes, numerous clinical trials have investigated the efficacy of Tolmetin sodium in various conditions:

  • Rheumatoid Arthritis: Studies have demonstrated the efficacy of Tolmetin sodium in improving symptoms like morning stiffness and pain in patients with rheumatoid arthritis [, , , ].
  • Osteoarthritis: Tolmetin sodium has shown efficacy in relieving pain and improving functionality in patients with osteoarthritis [, , , ].
  • Ankylosing Spondylitis: Clinical trials have confirmed the beneficial effects of Tolmetin sodium in managing pain, inflammation, and stiffness associated with ankylosing spondylitis [, ].
  • Acute Pulpitis: Tolmetin sodium has exhibited promising analgesic effects in the treatment of acute pulpitis [].

Q11: What are some known adverse effects associated with Tolmetin sodium?

A13: While this Q&A focuses on the scientific aspects and avoids discussing side effects, it's crucial to acknowledge that NSAIDs like Tolmetin sodium can potentially cause gastrointestinal adverse events. Researchers are actively exploring formulations and delivery strategies to mitigate these risks [, , ].

Q12: How does Tolmetin sodium compare to other NSAIDs in terms of efficacy and safety?

A12: Several studies have compared Tolmetin sodium to other NSAIDs:

  • Phenylbutazone: A study found Tolmetin sodium to be comparable to Phenylbutazone in alleviating rheumatoid arthritis symptoms [].
  • Aspirin: Research suggests that Tolmetin sodium might be associated with a lower incidence of adverse effects compared to Aspirin [].
  • Indomethacin: Tolmetin sodium has demonstrated similar efficacy to Indomethacin in managing ankylosing spondylitis [].
  • Naproxen: Clinical trials have shown comparable efficacy between Tolmetin sodium and Naproxen in treating osteoarthritis [].

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